Elaidic Anhydride

Übersicht

Beschreibung

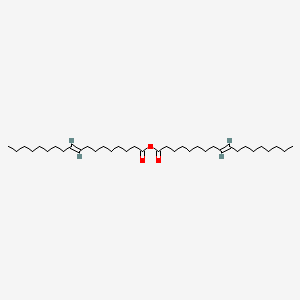

Elaidic Anhydride is a chemical compound that is primarily used for research and development . It is also known as trans-9-Octadecenoic anhydride . The compound is closely related to Elaidic Acid, which has the structural formula HOOC−(CH2)7−CH=CH−(CH2)7−CH3 .

Molecular Structure Analysis

Elaidic Anhydride has a molecular formula of C36H66O3 . It is closely related to Elaidic Acid, which has a structural formula of HOOC−(CH2)7−CH=CH−(CH2)7−CH3, with the double bond (between carbon atoms 9 and 10) in trans configuration .Chemical Reactions Analysis

The chemistry of acid anhydrides like Elaidic Anhydride is similar to that of acid chlorides, although anhydrides react more slowly . Acid anhydrides react with water to form acids, with alcohols to form esters, with amines to form amides, and with LiAlH4 to form primary alcohols .Physical And Chemical Properties Analysis

Elaidic Anhydride is a solid at room temperature . It should be stored under inert gas and away from sources of ignition . It is sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen

- Elaidic Acid and CUC : However, CUC is negatively associated with the proportion of elaidic acid in HDL-PL. Increased elaidic acid content affects cholesterol uptake and maturation of HDL .

Anti-Inflammatory Properties

Elaidic acid (also known as oleic acid) exhibits anti-inflammatory effects. It has been investigated for wound healing and eye inflammation. Mechanisms include altering the production of inflammatory mediators, modulating neutrophil infiltration, and affecting VEGF (vascular endothelial growth factor) pathways .

Anti-Cancer Potential

Elaidic acid has both anti- and pro-carcinogenic actions. Its anti-tumor effects have been observed in various cancer types:

- Clinical Studies Needed : Further clinical and epidemiological studies are warranted to confirm long-term benefits of omega-9 consumption, including elaidic acid .

Biodegradable Polyanhydrides and Drug Delivery

Macrolactones derived from Elaidic Anhydride (such as ricinoleic acid) are used to prepare biodegradable polyanhydrides and polyesters. These materials serve as drug delivery agents .

Corrosion Inhibition

Newly synthesized E-octadec-9-enoic acid derivatives have been evaluated as sustainable corrosion inhibitors for mild steel in hydrochloric acid (HCl) environments .

Safety and Hazards

Wirkmechanismus

Target of Action

Elaidic Anhydride, also known as octadec-9-enoic anhydride, primarily targets acyl groups . These acyl groups are highly polar due to the electronegativity of the oxygen atoms, making the carbon atoms susceptible to attack by nucleophiles . This makes them good targets for the action of Elaidic Anhydride .

Mode of Action

The mode of action of Elaidic Anhydride involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for anhydride reactions . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .

Biochemical Pathways

Elaidic Anhydride affects various biochemical pathways. For instance, it has been shown to potentiate extracellular ATP-induced apoptosis via the P2X7-ROS-ASK1-p38 Axis in microglial cell lines . This suggests that Elaidic Anhydride can influence the regulation of metabolic pathways, potentially affecting the activity of enzymes in interconnected pathways .

Pharmacokinetics

Pharmacokinetics is the study of the processes that control how drug molecules reach their site of action via absorption and distribution, and how they are removed from the body through metabolism and excretion . Understanding these principles can provide insights into the ADME properties of Elaidic Anhydride and their impact on bioavailability.

Result of Action

Elaidic Anhydride has been shown to have distinct effects on cellular glucose uptake and the expression of selected myokines and adipokines . It has also been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been shown to protect cell membranes from damage by lipid oxidation and raise the quantity of two key cellular components called organelles .

Action Environment

The action, efficacy, and stability of Elaidic Anhydride can be influenced by various environmental factors. For instance, it is a major trans fat found in hydrogenated vegetable oils , suggesting that dietary intake could influence its action. Furthermore, the presence of other molecules in the environment, such as other fatty acids, could potentially affect the action of Elaidic Anhydride .

Eigenschaften

IUPAC Name |

[(E)-octadec-9-enoyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNZHGHKKQOQCZ-XPWSMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282105 | |

| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elaidic Anhydride | |

CAS RN |

55726-25-5, 6085-36-5 | |

| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elaidic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)

![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)